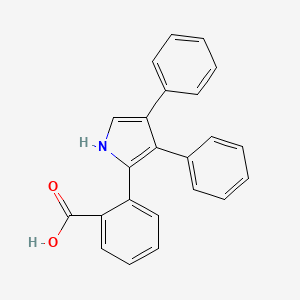

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

22129-82-4 |

|---|---|

Molekularformel |

C23H17NO2 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid |

InChI |

InChI=1S/C23H17NO2/c25-23(26)19-14-8-7-13-18(19)22-21(17-11-5-2-6-12-17)20(15-24-22)16-9-3-1-4-10-16/h1-15,24H,(H,25,26) |

InChI-Schlüssel |

ZOYIGPIGPLYBSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C4=CC=CC=C4C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-diphenylpyrrole with a benzoic acid derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid is a compound with a unique molecular structure featuring a pyrrole ring substituted with two phenyl groups and a benzoic acid moiety. With a molecular weight of approximately 339.39 g/mol, this compound is of interest in medicinal chemistry and materials science. The pyrrole ring indicates potential biological activity, while the benzoic acid component may contribute to its solubility and reactivity in different chemical environments.

Medicinal Chemistry

- Due to its antibacterial and antifungal properties, it is being explored as a potential therapeutic agent.

- It has been studied for its potential as an antibacterial and antifungal agent, showing efficacy against certain bacterial strains and fungal infections.

- The compound's mechanism of action may involve the inhibition of critical enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase, which are essential for bacterial growth and survival.

- Molecular docking experiments suggest that the compound interacts effectively with active sites of enzymes like dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions are crucial for its biological activity and therapeutic potential.

- Research has indicated that 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid exhibits notable biological activity.

Material Science

- 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid is of interest in materials science.

Structural Analogues

Several compounds share structural similarities with 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid, each exhibiting unique properties:

Wirkmechanismus

The mechanism of action of 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

lists compounds with high structural similarity to 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid (Table 1):

Key Observations :

- Ester derivatives (e.g., 1260892-95-2) lack the free carboxylic acid group, impacting solubility and biological activity .

Functional Group Variations in Benzoic Acid Derivatives

2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid :

2-Hydroxy-3,5-diiodo-4-(1H-pyrrol-1-yl)benzoic Acid (Y0V) :

4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic Acid (CAS 5987-00-8) :

- Substituted with a dimethylpyrrole group, this compound has reduced steric hindrance compared to the target’s diphenylpyrrole. The hydroxy group at position 2 increases acidity (pKa ~2.5–3.0) relative to the unsubstituted benzoic acid (pKa ~4.2) .

Biologische Aktivität

2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a pyrrole ring substituted with two phenyl groups and a benzoic acid moiety. Its molecular formula is CHNO, with a molecular weight of approximately 339.39 g/mol. The presence of the pyrrole ring suggests potential biological activity, while the benzoic acid component contributes to its solubility and reactivity in various chemical environments.

Antibacterial Activity

Research indicates that 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid exhibits notable antibacterial properties. It has been shown to be effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism of action may involve the inhibition of essential enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical for bacterial growth and survival. Molecular docking studies have demonstrated that the compound interacts effectively with the active sites of these enzymes, suggesting a specific mode of action .

Antifungal Activity

In addition to its antibacterial properties, 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid has also been evaluated for antifungal activity. It shows efficacy against certain fungal infections, indicating its potential use in treating a range of microbial diseases.

Case Studies

- In Vitro Studies : A series of synthesized derivatives based on pyrrole structures have been tested for their biological activity. Many exhibited significant inhibitory effects against DHFR and ENR enzymes, reinforcing the potential therapeutic applications of compounds related to 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid .

- Molecular Docking Investigations : Studies utilizing molecular docking techniques have highlighted the binding affinity of this compound with various molecular targets. These interactions are crucial for understanding its biological activity and therapeutic potential .

Comparative Data Table

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid | Staphylococcus aureus | 3.12 - 12.5 | Inhibition of DHFR and ENR |

| Pyrrole Derivative A | Escherichia coli | 2 - 10 | DNA gyrase inhibition |

| Pyrrole Derivative B | Mycobacterium tuberculosis | 0.05 - 0.1 | Enzyme inhibition |

Q & A

Q. What are the common synthetic routes for 2-(3,4-Diphenyl-1H-pyrrol-2-yl)benzoic acid, and what key reaction conditions influence yield?

Synthesis typically involves multi-step strategies, including:

- Pyrrole ring formation : Cyclocondensation of substituted amines/ketones with α,β-unsaturated carbonyl compounds under acidic conditions.

- Benzoic acid functionalization : Oxidation of aldehyde intermediates (e.g., trans-4-[2-(pyridinyl)vinyl]benzaldehyde to benzoic acid derivatives using oxidizing agents like KMnO₄ or CrO₃) .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl substituents.

Key factors include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C for cyclization), and catalyst loading (e.g., 5 mol% Pd for coupling efficiency).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns on the pyrrole and benzoic acid moieties. For example, aromatic protons appear at δ 6.8–8.2 ppm, while carboxylic protons are deshielded (δ > 12 ppm) .

- IR : Confirms the carboxylic acid group (broad O–H stretch ~2500–3000 cm⁻¹, C=O stretch ~1680–1700 cm⁻¹) .

- X-ray crystallography : Resolves 3D structure, including dihedral angles between phenyl rings and hydrogen-bonding interactions (e.g., SHELXL refinement for high-resolution data) .

Q. How can purification methods like HPLC or recrystallization optimize sample purity?

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. The benzoic acid group enhances polarity, aiding selective crystallization.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve closely related impurities. Monitor at λ = 254 nm for aromatic chromophores.

Q. What stability considerations are critical for handling this compound under experimental conditions?

- pH sensitivity : The carboxylic acid group protonates below pH 4, affecting solubility. Store in neutral buffers (pH 6–8) to prevent degradation.

- Light sensitivity : Conjugated π-systems (pyrrole and phenyl rings) may degrade under UV light; use amber vials for storage.

- Thermal stability : Decomposition observed above 200°C; avoid prolonged heating in synthetic steps .

Advanced Research Questions

Q. How can electron localization function (ELF) analysis elucidate the electronic structure and reactivity of this compound?

ELF analysis reveals:

- Charge distribution : High electron density at the pyrrole nitrogen and carboxylic oxygen, indicating nucleophilic sites.

- Aromaticity : Delocalized π-electrons in the pyrrole ring (ELF > 0.85), supporting resonance stabilization.

- Reactivity hotspots : ELF minima near the benzoic acid’s hydroxyl group correlate with hydrogen-bonding propensity .

Q. What computational methods (e.g., DFT) predict intermolecular interactions in crystallographic studies?

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Q. What in vitro assays evaluate the compound’s bioactivity, and how are results interpreted?

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (enantiomeric excess >90%).

- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with heptane/isopropanol gradients for enantiomer resolution .

Data Contradiction Analysis

Q. How are discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.